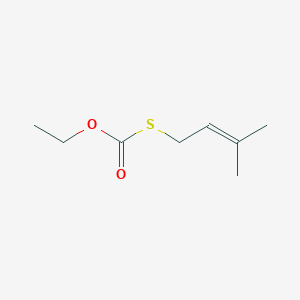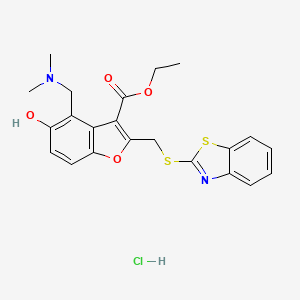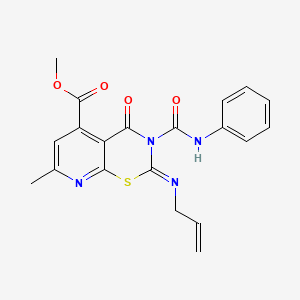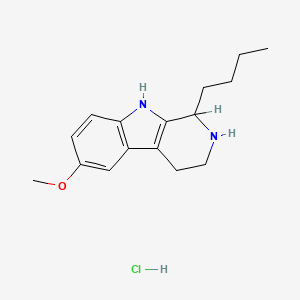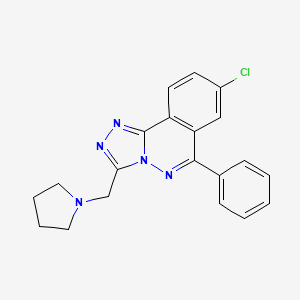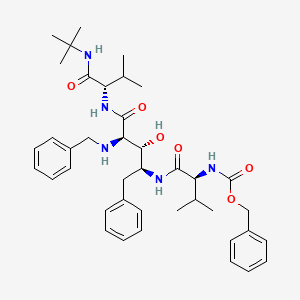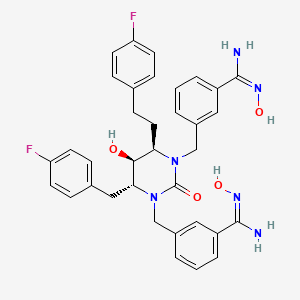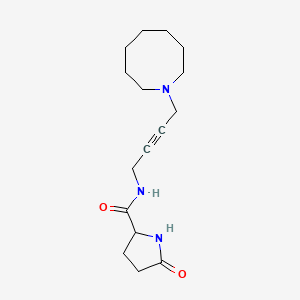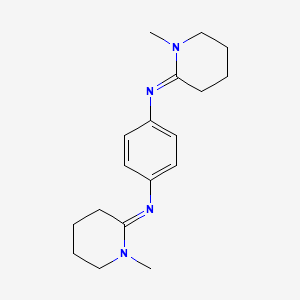![molecular formula C42H18K6N2O24S6 B12722584 hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate CAS No. 85391-38-4](/img/structure/B12722584.png)
hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[2319003,2304,2006,1908,17010,15026,42028,41030,39032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate is a complex organic compound with multiple sulfonate groups and a highly intricate molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate typically involves multi-step organic synthesis. The process may include the following steps:
Formation of the core structure: This involves the construction of the undecacyclic core through a series of cyclization reactions.
Introduction of sulfonate groups: Sulfonation reactions are carried out to introduce the sulfonate groups at specific positions on the core structure.
Final assembly: The final step involves the coupling of the sulfonated core with the sulfate group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require large-scale synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Purification processes: such as crystallization or chromatography to isolate the desired product.
Quality control: measures to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be carried out to modify the sulfonate groups.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfonate esters.
Aplicaciones Científicas De Investigación
Hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[2319003,2304,2006,1908,17010,15026,42028,41030,39
Chemistry: As a reagent or catalyst in organic synthesis.
Biology: For studying the effects of sulfonate groups on biological systems.
Medicine: Potential use in drug development due to its unique structure.
Industry: As an additive in materials science or as a component in specialized industrial processes.
Mecanismo De Acción
The mechanism by which hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonate groups may play a role in binding to these targets, leading to specific biochemical pathways being activated or inhibited.
Comparación Con Compuestos Similares
Similar compounds include other sulfonated organic molecules with complex structures. These compounds may share some chemical properties but differ in their specific applications and mechanisms of action. Examples of similar compounds include:
Sodium dodecyl sulfate: A widely used surfactant.
Sulfonated polystyrene: Used in ion-exchange resins.
Sulfonated phthalocyanines: Used in photodynamic therapy.
Hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[2319003,2304,2006,1908,17010,15026,42028,41030,39
Propiedades
Número CAS |
85391-38-4 |
|---|---|
Fórmula molecular |
C42H18K6N2O24S6 |
Peso molecular |
1361.6 g/mol |
Nombre IUPAC |
hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate |
InChI |
InChI=1S/C42H24N2O24S6.6K/c45-69(46,47)63-37-19-5-1-3-7-21(19)39(65-71(51,52)53)29-15-31-25(13-27(29)37)17-9-11-23-33(35(17)43-31)41(67-73(57,58)59)24-12-10-18-26-14-28-30(16-32(26)44-36(18)34(24)42(23)68-74(60,61)62)40(66-72(54,55)56)22-8-4-2-6-20(22)38(28)64-70(48,49)50;;;;;;/h1-16,43-44H,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;;;/q;6*+1/p-6 |
Clave InChI |
INOFBQWVJQMAPO-UHFFFAOYSA-H |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=C4C5=C(C6=C(C=C5)C(=C7C(=C6OS(=O)(=O)[O-])C=CC8=C7NC9=CC1=C(C5=CC=CC=C5C(=C1C=C89)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])NC4=CC3=C2OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


